1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride
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Overview
Description
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C8H12BrN2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride typically involves the bromination of 5,6-dimethylpyridin-2-ylmethanamine followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The dihydrochloride salt formation can be achieved by reacting the brominated intermediate with hydrochloric acid in a controlled environment to precipitate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5,6-dimethylpyridine
- 3-Bromo-2,6-dimethylpyridine
- 4-Bromo-5,6-dimethylpyridine
Uniqueness
1-(3-Bromo-5,6-dimethylpyridin-2-yl)methanaminedihydrochloride is unique due to the presence of the methanamine group attached to the pyridine ring, which imparts distinct chemical properties and reactivity compared to other brominated pyridine derivatives. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H13BrCl2N2 |
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Molecular Weight |
288.01 g/mol |
IUPAC Name |
(3-bromo-5,6-dimethylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5-3-7(9)8(4-10)11-6(5)2;;/h3H,4,10H2,1-2H3;2*1H |
InChI Key |
PXXTWJOFQGGHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)CN)Br.Cl.Cl |
Origin of Product |
United States |
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